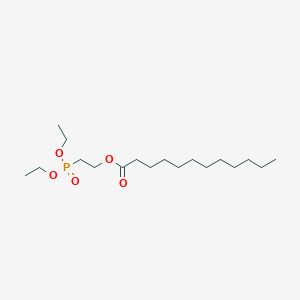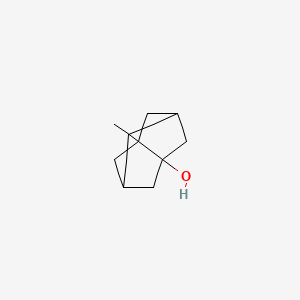![molecular formula C19H14Cl4N2S2 B14743870 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine CAS No. 6307-41-1](/img/structure/B14743870.png)
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups attached to a pyrimidine ring via methylsulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with 6-methylpyrimidine-2-thiol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis[(2,4-dichlorophenyl)methylthio]pyrimidine: Similar structure but lacks the methyl group on the pyrimidine ring.
Bis(2,4-dichlorophenyl) chlorophosphate: Contains similar dichlorophenyl groups but has a different core structure.
Uniqueness
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine is unique due to its specific combination of functional groups and the presence of the methyl group on the pyrimidine ring
Properties
CAS No. |
6307-41-1 |
|---|---|
Molecular Formula |
C19H14Cl4N2S2 |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
2,4-bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine |
InChI |
InChI=1S/C19H14Cl4N2S2/c1-11-6-18(26-9-12-2-4-14(20)7-16(12)22)25-19(24-11)27-10-13-3-5-15(21)8-17(13)23/h2-8H,9-10H2,1H3 |
InChI Key |
ILSOVTDPMHGPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


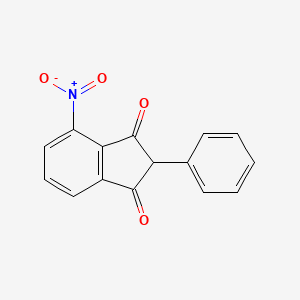
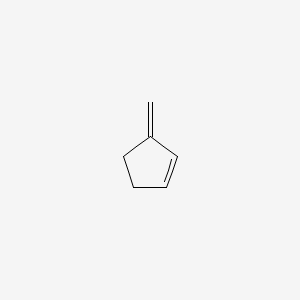
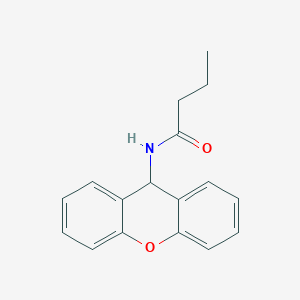
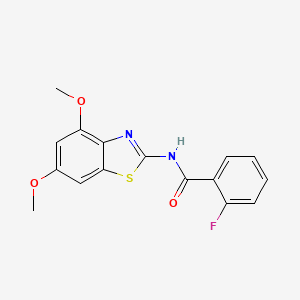
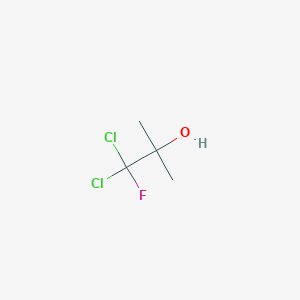

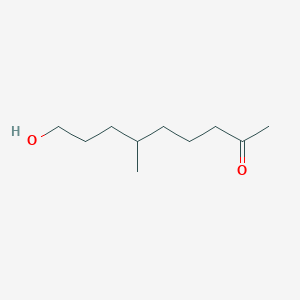
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)


